Bisfenol A beta-D-glucurónido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

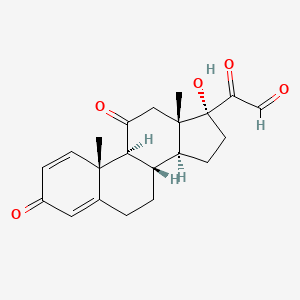

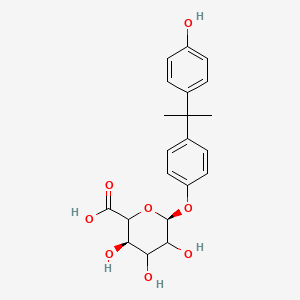

Bisphenol A beta-D-Glucuronide (BPAG) is a compound that is widely used in the scientific research field. It is a water-soluble derivative of Bisphenol A (BPA), a chemical that has been used in the production of polycarbonate plastics and epoxy resins since the 1960s. BPAG is a glucuronide of BPA, which means that it has been modified with a glucuronic acid molecule. It is used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Investigación del Cáncer

El bisfenol A beta-D-glucurónido (BPA-G) ha sido estudiado por su impacto en las células cancerosas. Las investigaciones han demostrado que el BPA-G puede alterar la bioenergética y la actividad de las células uroteliales normales y las células de cáncer de vejiga {svg_1}. Esto sugiere que los metabolitos del BPA, incluido el BPA-G, pueden no ser tan inactivos como se pensaba anteriormente y podrían influir en la progresión del cáncer.

Toxicología Ambiental

En toxicología, el BPA-G se utiliza para comprender el destino metabólico del BPA y sus posibles implicaciones para la exposición ambiental {svg_2}. Los estudios han medido los niveles de BPA-G en las poblaciones para evaluar la exposición y el riesgo de efectos en el desarrollo, particularmente en grupos vulnerables como las mujeres embarazadas.

Farmacología

El BPA-G juega un papel en la investigación farmacológica al ayudar a dilucidar las vías metabólicas de la desintoxicación del BPA {svg_3}. Representa un producto de conjugación de fase II que facilita la eliminación del BPA por parte del cuerpo, proporcionando información sobre la farmacocinética de este químico industrial ampliamente utilizado.

Biotecnología

En biotecnología, el BPA-G se utiliza para investigar los procesos de desintoxicación en los organismos {svg_4}. Arroja luz sobre las vías metabólicas involucradas en el procesamiento de compuestos xenobióticos, que son cruciales para comprender cómo los organismos manejan los productos químicos sintéticos.

Seguridad de los Dispositivos Médicos

El BPA-G es relevante para evaluar la seguridad de los dispositivos médicos. El BPA se utiliza en diversas aplicaciones médicas, y su metabolito, BPA-G, ayuda a comprender la liberación y la posible exposición de estos dispositivos {svg_5}.

Investigación de la Adipogénesis

Los estudios han indicado que el BPA-G puede inducir la diferenciación de adipocitos y no es simplemente un metabolito inactivo {svg_6}. Esto tiene implicaciones para comprender los efectos obesogénicos de los metabolitos del BPA y su posible impacto en la salud humana.

Mecanismo De Acción

Target of Action

Bisphenol A beta-D-Glucuronide (BPA-G) is a major metabolite of Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA-G interacts with various targets in the body, including metabolic tissues . It has been suggested that estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER) may be involved in the action of BPA-G .

Mode of Action

BPA-G’s interaction with its targets leads to various cellular responses. Although initially considered biologically inactive due to its lack of estrogenic activity, recent studies have shown that BPA-G can induce adipogenesis . This process involves the differentiation of preadipocytes into adipocytes, or fat cells . The exact mechanism of how BPA-G interacts with its targets is still under investigation.

Biochemical Pathways

BPA-G affects several biochemical pathways. For instance, it has been reported to influence de novo fatty acid and lipid biosynthesis through increased expression of lipogenic genes, including PPAR alpha, PPAR gamma, and sterol regulatory element binding-protein (SREBP)-1c and −2 . This can contribute to conditions such as hepatic steatosis .

Pharmacokinetics

BPA is rapidly metabolized in the body to form BPA-G . Due to the widespread use of bpa in various products, exposure to bpa and consequently bpa-g is thought to be nearly continuous . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-G and their impact on its bioavailability are still being studied.

Result of Action

The action of BPA-G leads to several molecular and cellular effects. In vitro studies have shown that treatment of preadipocytes with BPA-G induces a significant increase in lipid accumulation, mRNA expression of adipogenic markers, and protein levels of lipoprotein lipase (LPL), aP2, and adipsin . These changes suggest that BPA-G can promote fat accumulation and adipocyte differentiation .

Action Environment

The action, efficacy, and stability of BPA-G can be influenced by various environmental factors. For instance, the presence of other organic pollutants, as well as the physicochemical qualities of the environment, can affect the breakdown and action of BPA-G

Análisis Bioquímico

Biochemical Properties

Bisphenol A beta-D-Glucuronide plays a significant role in biochemical reactions. It is the result of the glucuronidation of Bisphenol A, a process mediated by the enzyme UDP-glucuronosyltransferase . This reaction is part of the body’s mechanism for detoxifying and eliminating xenobiotics and drugs .

Cellular Effects

Bisphenol A beta-D-Glucuronide has been shown to have effects on various types of cells. For instance, it has been reported that Bisphenol A beta-D-Glucuronide can increase fat accumulation and protein expression in mouse adipocytes . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it does not display any significant estrogenic activity . The fact that Bisphenol A beta-D-Glucuronide induced adipogenesis and was inhibited by an estrogen receptor antagonist yet showed no estrogenic activity suggests that it acts through a pathway that remains to be determined .

Temporal Effects in Laboratory Settings

It is known that Bisphenol A, from which Bisphenol A beta-D-Glucuronide is derived, is rapidly metabolized and does not bioaccumulate in the body . This suggests that the effects of Bisphenol A beta-D-Glucuronide may also be transient and dependent on exposure levels.

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that chronic exposure to higher doses of Bisphenol A can lead to significant increases in body weight, blood glucose levels, serum triglyceride levels, and total cholesterol, and significant decreases in serum HDL cholesterol levels in a dose-dependent manner .

Metabolic Pathways

Bisphenol A beta-D-Glucuronide is involved in the metabolic pathways of Bisphenol A. Bisphenol A is metabolized by the liver, mainly as glucuronidated metabolites, and is excreted through urine . This suggests that Bisphenol A beta-D-Glucuronide may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

It is known that Bisphenol A, from which Bisphenol A beta-D-Glucuronide is derived, can be found in urine and blood . This suggests that Bisphenol A beta-D-Glucuronide may also be distributed throughout the body via the circulatory system.

Propiedades

IUPAC Name |

(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-PKAOKKRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)